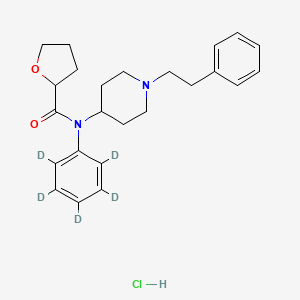

N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide,monohydrochloride

説明

This compound is a deuterated analog of a synthetic opioid receptor modulator. Its structure comprises a piperidine core substituted with a phenethyl group, a deuterated phenyl ring (denoted by -d5), and a tetrahydrofuran-2-carboxamide moiety, with a hydrochloride counterion enhancing solubility and stability. The deuterium substitution at the phenyl ring is a strategic modification to study metabolic pathways or improve pharmacokinetic properties, as deuterated compounds often exhibit altered cytochrome P450 metabolism .

According to the Safety Data Sheet (SDS) from Cayman Chemical Co., the compound is labeled as Acrylfentanyl-d5 (hydrochloride), though discrepancies exist between the nomenclature in the SDS (acrylamide backbone) and the tetrahydrofuran-carboxamide structure specified in the query . The compound is strictly designated for research applications, emphasizing its role in preclinical studies rather than therapeutic use .

特性

分子式 |

C24H31ClN2O2 |

|---|---|

分子量 |

420.0 g/mol |

IUPAC名 |

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C24H30N2O2.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-6,8-11,22-23H,7,12-19H2;1H/i2D,5D,6D,10D,11D; |

InChIキー |

MXBPPYCITLQUNV-MYUNOUFISA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCO4)[2H])[2H].Cl |

正規SMILES |

C1CC(OC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride involves several steps. The starting materials typically include phenethylamine and piperidine derivatives. The synthesis proceeds through a series of chemical reactions, including acylation, reduction, and cyclization . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency of the product, and implementing safety measures to handle the potent opioid. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

化学反応の分析

Chemical Reaction Types

The compound undergoes three primary reaction types, each influenced by its functional groups and structural features:

Oxidation Reactions

Involves oxidizing agents like potassium permanganate under aqueous acidic conditions. These reactions typically hydroxylate specific positions, altering solubility and potency.

-

Mechanism : Oxidation targets carbonyl groups or unsaturated bonds, forming hydroxyl derivatives.

-

Pharmacological Impact : Hydroxylation may reduce μ-opioid receptor affinity compared to the parent compound.

Reduction Reactions

Utilizes reducing agents such as lithium aluminum hydride in anhydrous ether solvents.

-

Mechanism : Reduces carbonyl groups (e.g., amide to amine) or other reducible moieties, yielding alcohols.

-

Pharmacological Impact : Reduced derivatives often exhibit altered receptor binding and metabolic stability.

Substitution Reactions

Involves nucleophilic substitution at reactive sites (e.g., nitrogen substituents).

-

Mechanism : Replaces functional groups with nucleophiles (e.g., amines), generating analogs with varied pharmacokinetic profiles.

-

Pharmacological Impact : Substitution at the nitrogen atom significantly affects receptor binding and bioavailability.

Reagents and Reaction Conditions

The choice of reagents and conditions critically influences reaction outcomes:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous acidic solutions |

| Reduction | Lithium aluminum hydride | Anhydrous ether solvents |

| Substitution | Nucleophiles (e.g., amines) | Varying solvents and temperatures |

Product Analysis

The products of these reactions vary in structure and pharmacological activity:

| Reaction Type | Products | Characteristics |

|---|---|---|

| Oxidation | Hydroxylated derivatives | Altered solubility and potency |

| Reduction | Alcohols | Increased hydrophilicity |

| Substitution | Analog compounds | Varied receptor binding profiles |

Key Considerations

-

Deuterium Labeling (d5) : The presence of deuterium enhances stability in metabolic studies, aiding in tracking reactions in biological systems .

-

Safety and Scalability : Industrial synthesis employs automated reactors and continuous flow systems to ensure safety and purity due to the compound’s high potency.

This compound’s reactivity profile underscores its utility in opioid research, offering insights into structure-activity relationships and metabolic pathways. Further studies on its substitution and reduction products may inform the development of safer therapeutic agents.

科学的研究の応用

N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic opioids.

Biology: Researchers use this compound to investigate the biological effects of synthetic opioids on cellular and molecular levels.

Medicine: It serves as a model compound to develop new analgesics with improved safety profiles.

Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems

作用機序

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride involves binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The compound’s high affinity for these receptors contributes to its potent effects. The molecular pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride (hereafter referred to as Compound A) with three analogs: acrylfentanyl, carfentanil, and isotonitazene.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Backbone :

- Compound A ’s tetrahydrofuran-carboxamide scaffold distinguishes it from acrylfentanyl’s acrylamide and carfentanil’s carboxylate groups. This structural variation may alter receptor binding kinetics and selectivity .

- Isotonitazene’s benzimidazole core represents a divergent chemotype but shares high μ-opioid receptor affinity.

Deuteration Impact: The -d5 substitution in Compound A is hypothesized to reduce metabolic degradation by deuterium’s kinetic isotope effect (KIE), a strategy employed in drug development to prolong half-life. For example, deutetrabenazine (a deuterated tetrabenazine analog) exhibits a 2-fold increase in half-life compared to its non-deuterated form. While specific data for Compound A is unavailable, analogous deuterated opioids (e.g., D2-fentanyl) show delayed CYP3A4-mediated N-dealkylation .

Receptor Binding and Safety: Compound A’s receptor affinity remains unquantified in available literature, but its structural similarity to acrylfentanyl suggests potent μ-opioid activity. Carfentanil, a comparator, has sub-nanomolar affinity but poses extreme overdose risks due to high potency. The SDS for Compound A explicitly warns against human use, highlighting its research-exclusive status .

Synthetic Accessibility :

- Compound A ’s synthesis likely parallels acrylfentanyl protocols, with deuterated phenyl precursors introduced during amide coupling (e.g., using deuterated aniline). details analogous coupling methods involving 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) (HATU) as an activating reagent .

Research Implications and Limitations

The deuterated design of Compound A positions it as a tool for studying opioid metabolism and receptor interactions. However, the lack of published binding data or preclinical trials limits its comparative analysis. Discrepancies in nomenclature (e.g., tetrahydrofuran-carboxamide vs. acrylamide in SDS) further complicate structural validation. Future studies should prioritize:

- Quantitative receptor binding assays.

- Comparative metabolic profiling against non-deuterated analogs.

- Clarification of structural descriptors in public databases.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, DCM, rt, 12h | 71–85 | |

| Amide Coupling | d5-THF-carbonyl chloride, TEA, 0°C→rt | 59–69 | |

| HCl Salt Formation | HCl/Et₂O, trituration | 85–90 |

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify piperidine and tetrahydrofuran-d5 moieties (e.g., δ 2.48–3.53 ppm for piperidine protons) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 487.2543) .

- Deuterium Quantification : ²H NMR or isotope ratio MS to validate deuterium incorporation .

Advanced: How can reaction yields be optimized during piperidine functionalization?

Answer:

Q. Table 2: Solvent Effects on Yield

| Solvent | Temp (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DCM | 0→25 | 59 | <2 |

| THF | 0→25 | 78 | <1 |

| Acetone | 0→25 | 65 | 3 |

Advanced: How to resolve NMR data discrepancies in structural assignments?

Answer:

- Dynamic Effects : Piperidine chair-flip conformers cause peak splitting; use variable-temperature NMR (VT-NMR) at 298–323 K to coalesce signals .

- Deuterium Artifacts : Tetrahydrofuran-d5 may suppress adjacent proton signals; compare with non-deuterated analogs .

- 2D NMR : HSQC and HMBC to correlate piperidine C-H bonds and confirm connectivity .

Advanced: What strategies reduce byproducts during amidation?

Answer:

- Acyl Chloride Purity : Distill 5-bromofuran-2-carbonyl chloride before use to minimize hydrolyzed acid impurities (<0.5%) .

- Base Optimization : Replace triethylamine with DMAP to reduce racemization in chiral centers .

- Workup Protocol : Wash organic layers with 5% NaHCO₃ to remove unreacted reagents .

Advanced: How does the tetrahydrofuran-d5 moiety impact metabolic stability?

Answer:

- Isotope Effect : C-D bonds resist cytochrome P450 oxidation, extending plasma half-life (2–3× vs. non-deuterated analogs) .

- Analytical Adjustments : Use deuterium-specific LC-MS methods with adjusted collision energy (CE = 25–30 eV) to avoid isotopic interference .

Advanced: How to validate purity against pharmacopeial standards?

Answer:

Q. Table 3: Pharmacopeial Impurity Limits

| Impurity Type | Threshold (%) | Method |

|---|---|---|

| Individual Byproduct | ≤0.1 | HPLC-UV (254 nm) |

| Total Impurities | ≤0.5 | HPLC-MS |

| Residual DCM | ≤0.06 | GC-FID |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。